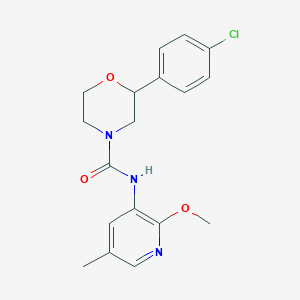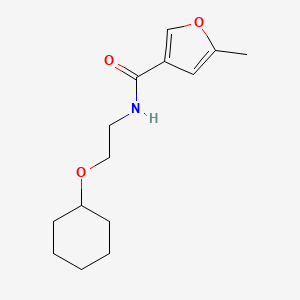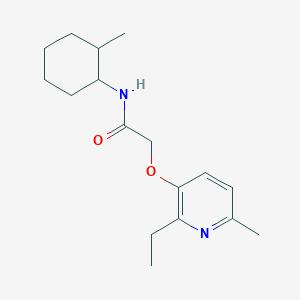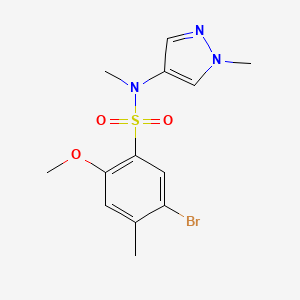![molecular formula C17H21N3O3 B6970995 [4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6970995.png)
[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a piperazine ring, and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Derivative: Starting with 2-chloropyridine, an ethoxy group is introduced at the 6-position through a nucleophilic substitution reaction using sodium ethoxide.
Piperazine Ring Formation: The ethoxypyridine derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine ring.
Furan Ring Introduction: The final step involves the coupling of the piperazine derivative with 5-methylfuran-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired methanone compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological disorders.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which [4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The piperazine ring may play a role in binding to biological macromolecules, while the furan and pyridine rings could be involved in electronic interactions.
Comparación Con Compuestos Similares
- [4-(6-Methoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone
- [4-(6-Chloropyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone
Uniqueness:
- The presence of the ethoxy group in [4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone provides unique electronic properties that can influence its reactivity and binding affinity.
- The combination of the piperazine, pyridine, and furan rings in a single molecule offers a versatile scaffold for further functionalization and exploration in various scientific fields.
Propiedades
IUPAC Name |
[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-22-16-6-4-5-15(18-16)19-7-9-20(10-8-19)17(21)14-11-13(2)23-12-14/h4-6,11-12H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWZNNSWNPBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N2CCN(CC2)C(=O)C3=COC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-chloro-1,3-thiazol-2-yl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine](/img/structure/B6970912.png)
![2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B6970917.png)

![2-Ethoxy-5-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6970929.png)
![4-Ethyl-3-[(3-methoxy-1-methylpyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6970946.png)
![2-[3-[(3-Methoxy-1-methylpyrazol-4-yl)sulfamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6970956.png)
![N'-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-N-[[1-(2-phenylmethoxyethyl)cyclopropyl]methyl]oxamide](/img/structure/B6970963.png)


![1-[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6970987.png)
![[6-(Propan-2-ylamino)pyridin-3-yl]-(2-thiophen-2-ylmorpholin-4-yl)methanone](/img/structure/B6970997.png)
![N-ethyl-N-methyl-2-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]propanamide](/img/structure/B6971012.png)
![N,N-dimethyl-3-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B6971013.png)

